molecular formula C10H13BrN2 B14209229 Diazene, (2-bromophenyl)(1,1-dimethylethyl)- CAS No. 832077-07-3

Diazene, (2-bromophenyl)(1,1-dimethylethyl)-

Cat. No.: B14209229
CAS No.: 832077-07-3
M. Wt: 241.13 g/mol
InChI Key: VDNLDADDLATHMV-UHFFFAOYSA-N
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Description

Diazene, (2-bromophenyl)(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H13BrN2. It is a derivative of diazene, characterized by the presence of a bromophenyl group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (2-bromophenyl)(1,1-dimethylethyl)- typically involves the reaction of 2-bromophenylamine with tert-butyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of Diazene, (2-bromophenyl)(1,1-dimethylethyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems helps in achieving high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Diazene, (2-bromophenyl)(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diazene, (2-bromophenyl)(1,1-dimethylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diazene, (2-bromophenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets through its diazene and bromophenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

    Diazene, bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of a bromophenyl group.

    Diazene, (2-chlorophenyl)(1,1-dimethylethyl)-: Similar structure but with a chlorine atom instead of bromine.

    Diazene, (2-fluorophenyl)(1,1-dimethylethyl)-: Contains a fluorine atom in place of bromine.

Uniqueness

Diazene, (2-bromophenyl)(1,1-dimethylethyl)- is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific reactions such as halogen exchange and cross-coupling, making this compound valuable in synthetic chemistry.

Properties

CAS No.

832077-07-3

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

(2-bromophenyl)-tert-butyldiazene

InChI

InChI=1S/C10H13BrN2/c1-10(2,3)13-12-9-7-5-4-6-8(9)11/h4-7H,1-3H3

InChI Key

VDNLDADDLATHMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1=CC=CC=C1Br

Origin of Product

United States

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